molecular formula C18H23N3O4 B6970414 4-[[2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetyl]amino]oxane-4-carboxamide

4-[[2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetyl]amino]oxane-4-carboxamide

Cat. No.: B6970414
M. Wt: 345.4 g/mol
InChI Key: RTKKIXZZKBHNFU-UHFFFAOYSA-N
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Description

4-[[2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetyl]amino]oxane-4-carboxamide is a complex organic compound that features a pyrrolidinone moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the oxopyrrolidinyl group suggests potential biological activity, making it a candidate for various pharmacological studies.

Properties

IUPAC Name

4-[[2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetyl]amino]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c19-17(24)18(6-9-25-10-7-18)20-15(22)12-13-3-1-4-14(11-13)21-8-2-5-16(21)23/h1,3-4,11H,2,5-10,12H2,(H2,19,24)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKKIXZZKBHNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)CC(=O)NC3(CCOCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetyl]amino]oxane-4-carboxamide typically involves multiple steps, starting with the preparation of the oxopyrrolidinyl intermediate. One common method involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide to form Schiff base intermediates, which are then reduced to yield the desired product . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, providing good yields .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-[[2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetyl]amino]oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxopyrrolidinyl group to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the aromatic ring or the oxane moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups onto the molecule.

Scientific Research Applications

4-[[2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetyl]amino]oxane-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.

    Medicine: Due to its structural features, it may be investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-[[2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetyl]amino]oxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxopyrrolidinyl group may play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinone derivatives and oxane-containing molecules. Examples include:

Uniqueness

What sets 4-[[2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetyl]amino]oxane-4-carboxamide apart is its unique combination of the oxopyrrolidinyl and oxane moieties, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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